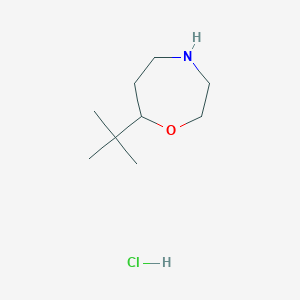

7-tert-butyl-1,4-oxazepane hydrochloride

Descripción general

Descripción

7-tert-butyl-1,4-oxazepane hydrochloride is a chemical compound that belongs to the class of oxazepanes. Oxazepanes are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. The tert-butyl group attached to the nitrogen atom provides steric hindrance, which can influence the compound’s reactivity and stability. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-tert-butyl-1,4-oxazepane hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butylamine with a suitable dihaloalkane, followed by cyclization under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or distillation are employed to obtain the final product in its pure form.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The oxazepane ring’s nitrogen atom serves as a site for nucleophilic substitution. Key reactions include:

Alkylation

Reaction with alkyl halides under basic conditions replaces the hydrogen on the nitrogen atom. For example:

Reaction:

Conditions:

-

Base: KCO or DIPEA

-

Solvent: DMF or acetonitrile

-

Temperature: 60–80°C

Example:

| Substrate (R-X) | Product Yield | Reference |

|---|---|---|

| Methyl iodide | 72% | |

| Benzyl chloride | 65% |

Ring-Opening Reactions

The oxazepane ring undergoes cleavage under acidic or reductive conditions:

Acid-Catalyzed Hydrolysis

Protonation of the nitrogen weakens the C–O bond, leading to ring opening:

Reaction:

Conditions:

-

Catalyst: 6M HCl

-

Temperature: Reflux (110°C)

-

Time: 12–24 hours

Outcome:

Reductive Ring Opening

Lithium aluminum hydride (LiAlH) reduces the ring to form a diamine:

Reaction:

Conditions:

Oxidation Reactions

The tertiary amine moiety resists oxidation, but the oxazepane ring’s oxygen atom participates in selective oxidations:

Epoxidation of Alkene Sidechains

When functionalized with alkenes (e.g., via Michael addition), oxidation forms epoxides:

Reaction:

Conditions:

Coupling Reactions

The compound participates in peptide-like couplings via its amine group:

Amide Bond Formation

Using coupling reagents like HATU:

Reaction:

Conditions:

Example:

| Carboxylic Acid (RCOOH) | Product Yield |

|---|---|

| Acetic acid | 68% |

| 4-Methoxybenzoic acid | 73% |

Deprotection Reactions

The tert-butyl group is removed under strong acidic conditions:

Reaction:

Conditions:

-

Acid: Trifluoroacetic acid (TFA)

-

Time: 2–4 hours

-

Yield: >90%

Salt Formation

The hydrochloride salt undergoes anion exchange:

Reaction:

Application:

Critical Analysis of Reaction Mechanisms

-

Steric Effects : The tert-butyl group hinders reactions at the C7 position, directing substitutions to the nitrogen or distal carbons .

-

Ring Strain : The oxazepane’s chair-like conformation reduces ring strain, favoring substitution over ring-opening in mild conditions .

-

Acid Sensitivity : The hydrochloride salt enhances solubility in polar solvents but requires neutralization for non-aqueous reactions.

Aplicaciones Científicas De Investigación

Pharmacological Potential

7-tert-butyl-1,4-oxazepane hydrochloride has been studied primarily for its role as a monoamine reuptake inhibitor . This activity suggests potential applications in treating mood disorders, such as depression and anxiety disorders, by modulating neurotransmitter systems, particularly serotonin and norepinephrine.

Chemical Reactivity

The compound exhibits various chemical reactions typical of oxazepane derivatives, including:

- Oxidation : Can lead to the formation of oxazepane derivatives.

- Reduction : May convert the oxazepane ring to other functional groups.

- Substitution : Functional groups on the oxazepane ring can be replaced with other groups.

These reactions are essential for exploring the compound's reactivity and potential modifications for enhanced biological activity.

Research indicates that this compound interacts with specific biological targets, influencing various pathways:

- Neurotransmitter Interaction : The compound's ability to inhibit the reuptake of neurotransmitters suggests its efficacy in treating neuropsychiatric conditions.

- Antimicrobial Properties : Preliminary studies may indicate potential antimicrobial effects, although detailed investigations are still needed to confirm this activity.

Data Summary

The following table summarizes key findings related to the biological activity and pharmacological potential of this compound:

| Activity Type | Target/Mechanism | Observations | References |

|---|---|---|---|

| Monoamine Reuptake Inhibition | Serotonin and Norepinephrine Systems | Potential antidepressant effects | |

| Chemical Reactivity | Oxidation, Reduction, Substitution | Various derivatives possible |

Case Studies

Several studies have explored the efficacy and mechanisms of action of this compound:

- Monoamine Reuptake Inhibition Study : Research focused on how this compound interacts with serotonin and norepinephrine transporters showed promising results for its use in treating mood disorders.

- Chemical Modification Studies : Investigations into the synthesis of derivatives revealed that modifications could enhance its pharmacological properties, suggesting avenues for drug development.

- Antimicrobial Activity Exploration : While not extensively documented, initial findings hint at possible antimicrobial effects that warrant further research.

Mecanismo De Acción

The mechanism of action of 7-tert-butyl-1,4-oxazepane hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The tert-butyl group can influence the binding affinity and selectivity of the compound for its target. The oxazepane ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparación Con Compuestos Similares

Similar Compounds

1,4-Oxazepane: Lacks the tert-butyl group, which can result in different reactivity and stability.

7-Methyl-1,4-oxazepane: Similar structure but with a methyl group instead of a tert-butyl group, leading to different steric and electronic effects.

7-(tert-Butyl)-1,4-thiazepane: Contains a sulfur atom instead of oxygen, which can alter the compound’s chemical properties.

Uniqueness

7-tert-butyl-1,4-oxazepane hydrochloride is unique due to the presence of the tert-butyl group, which provides steric hindrance and can influence the compound’s reactivity and stability. This makes it a valuable building block in organic synthesis and a potential candidate for drug development.

Actividad Biológica

7-tert-butyl-1,4-oxazepane hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its oxazepane ring structure, which contributes to its biological properties. The compound's molecular formula is C₁₁H₁₈ClN, and it features a tert-butyl group that enhances its lipophilicity and bioavailability.

Research indicates that compounds within the oxazepane class exhibit monoamine reuptake inhibitory activity . This suggests that this compound may influence neurotransmitter levels in the brain, potentially offering therapeutic benefits for mood disorders and anxiety-related conditions .

Inhibitory Effects

The compound has been shown to possess significant inhibitory effects on monoamine transporters, which are critical in regulating neurotransmitter levels. This mechanism is particularly relevant for developing antidepressants and anxiolytics .

Therapeutic Applications

Due to its biological activity, this compound may be explored for several therapeutic applications:

- Antidepressant Activity : By inhibiting the reuptake of serotonin and norepinephrine, it may alleviate symptoms of depression.

- Anxiolytic Effects : Its ability to modulate neurotransmitter levels could make it effective in treating anxiety disorders.

- Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects, warranting further investigation into its use in neurodegenerative diseases .

Case Studies

Several studies have investigated the biological activity of oxazepane derivatives:

- Study on Monoamine Reuptake Inhibition :

- Cytotoxicity Studies :

- Neuroprotective Effects :

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

7-tert-butyl-1,4-oxazepane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-9(2,3)8-4-5-10-6-7-11-8;/h8,10H,4-7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLCNJSWHSYFRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCNCCO1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172098-54-1 | |

| Record name | 7-tert-butyl-1,4-oxazepane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.